(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone
Overview
Description
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C14H9FN2O and a molecular weight of 240.24 g/mol . This compound is characterized by the presence of a fluoro-substituted imidazo[1,2-a]pyridine ring fused to a phenylmethanone group. It is a solid at room temperature and is typically stored at 4°C to maintain its stability .
Preparation Methods
The synthesis of (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone involves several steps, typically starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The fluoro group is introduced via electrophilic fluorination, and the phenylmethanone group is attached through Friedel-Crafts acylation . Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoro position, where nucleophiles replace the fluoro group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes and receptors, while the imidazo[1,2-a]pyridine ring facilitates its interaction with nucleic acids and proteins. These interactions can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone can be compared with other similar compounds, such as:
(6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone: Similar structure but with a chloro group instead of a fluoro group, leading to different reactivity and biological activity.
(6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone:
(6-Methylimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone: The presence of a methyl group alters its steric and electronic properties, influencing its reactivity and interactions.
These comparisons highlight the uniqueness of this compound in terms of its chemical and biological properties.
Properties
IUPAC Name |
(6-fluoroimidazo[1,2-a]pyridin-3-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O/c15-11-6-7-13-16-8-12(17(13)9-11)14(18)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUTVRVWWJZXOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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